![molecular formula C9H7Cl B3045390 1-(Chloromethyl)-4-ethynylbenzene CAS No. 10601-98-6](/img/structure/B3045390.png)
1-(Chloromethyl)-4-ethynylbenzene
Overview
Description
1-(Chloromethyl)-4-ethynylbenzene is a chemical compound that belongs to the class of organochlorides . It contains a chloromethyl group, which is a functional group that has the chemical formula -CH2-Cl . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing one hydrogen atom by a chlorine atom .
Scientific Research Applications
Hyper Cross-Linked Polymers (HCPs)
Introduction: Hyper Cross-Linked Polymers (HCPs) belong to a class of porous materials that have gained significant attention in recent years. These materials exhibit exceptional properties due to their high surface area, good porosity, low density, and efficient adsorption capabilities. HCPs are synthesized through various methods, including Friedel-Craft reactions, post-crosslinking of polymer precursors, direct single-step poly-condensation reactions, and crosslinking by external crosslinkers .
Applications:Novel Features and Future Prospects
Morphology: HCPs exhibit intricate pore structures, including slit-shaped, cylindrical, and interconnected pores. Their crystallinity varies, impacting their performance.
Environmental Impact: HCPs’ eco-friendly synthesis, reusability, and stability position them as sustainable materials for addressing environmental challenges.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of benzene, which is known to interact with various biological targets . .
Mode of Action
The mode of action of 1-(Chloromethyl)-4-ethynylbenzene is not well-understood due to the lack of research on this specific compound. As a derivative of benzene, it may share some of benzene’s reactivity. For instance, benzyl chloride, a compound structurally similar to 1-(Chloromethyl)-4-ethynylbenzene, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . .
Biochemical Pathways
The biochemical pathways affected by 1-(Chloromethyl)-4-ethynylbenzene are currently unknown. The compound’s structure suggests potential involvement in pathways related to benzene and its derivatives . .
Result of Action
Given its structural similarity to benzene and benzyl chloride, it may share some of their properties . .
properties
IUPAC Name |
1-(chloromethyl)-4-ethynylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIGNFNSALGEMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604292 | |
Record name | 1-(Chloromethyl)-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-ethynylbenzene | |
CAS RN |
10601-98-6 | |
Record name | 1-(Chloromethyl)-4-ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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